molecular formula C11H10O2 B14045727 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one

3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one

Cat. No.: B14045727
M. Wt: 174.20 g/mol
InChI Key: LFLQGZZAGGAISU-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one is a tricyclic compound with a unique structure that combines elements of indene and furan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one typically involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to yield 5-bromobenzofuran. This intermediate is then subjected to a Heck coupling reaction with methyl acrylate in the presence of palladium acetate, followed by catalytic hydrogenation and hydrolysis in a one-pot reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of ramelteon, it acts on melatonin receptors (MT1 and MT2), which are involved in the regulation of sleep-wake cycles. The compound’s structure allows it to bind selectively to these receptors, mimicking the action of natural melatonin .

Comparison with Similar Compounds

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
  • 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

Comparison: 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one is unique due to its specific tricyclic structure, which combines elements of both indene and furan. This structure imparts distinct chemical and biological properties, making it valuable in various applications. In comparison, similar compounds may have variations in their ring structures or functional groups, leading to different reactivity and applications .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f][2]benzofuran-1-one

InChI

InChI=1S/C11H10O2/c12-11-10-5-8-3-1-2-7(8)4-9(10)6-13-11/h4-5H,1-3,6H2

InChI Key

LFLQGZZAGGAISU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)OC3

Origin of Product

United States

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